2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Overview
Description
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3 and its molecular weight is 300.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been reported to show a broad range of biological activities . They have been found to interact with various targets, including enzymes like the Epidermal Growth Factor Receptor (EGFR) , and pathways like the PI3K/Akt/mTOR signaling pathway .
Mode of Action
Imidazole derivatives have been found to exhibit inhibitory effects against their targets . For instance, some imidazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme .
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways . For example, some imidazole derivatives have been found to interact with the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biological Activity
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its selective interaction with opioid receptors, particularly the delta-opioid receptors. This compound's unique structure, featuring a piperidine ring substituted with a 4-phenyl-1H-imidazole moiety, positions it as a promising candidate for therapeutic applications in anxiety and depression management.
The chemical formula for this compound is . It exists as a dihydrochloride salt, which enhances its solubility and stability in biological systems. The synthesis typically involves multi-step organic reactions, including the condensation of 4-phenylimidazole with piperidine under acidic conditions followed by purification methods such as recrystallization or chromatography.
The primary mechanism of action for this compound is its role as an agonist for delta-opioid receptors. This selectivity is crucial as it minimizes the side effects commonly associated with non-selective opioid receptor agonists. The compound exhibits a high binding affinity for delta-opioid receptors, with studies reporting Ki values as low as 18 nM and EC50 values around 14 nM, highlighting its potential efficacy .
1. Anxiolytic and Antidepressant Effects
Research indicates that derivatives of this compound can produce anxiolytic and antidepressant-like effects in animal models. For instance, studies using the mouse neonatal ultrasonic vocalization test and the tail suspension test demonstrated significant reductions in anxiety and depressive behaviors following administration of the compound .
2. Interaction with Neurotransmitter Systems
The biological activity is believed to arise from modulation of neurotransmitter systems involved in mood regulation. This includes interactions with serotonin and norepinephrine pathways, which are critical in managing anxiety and depression.
3. Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
Compound Name | Structural Features | Unique Aspects | Affinity (Ki) |
---|---|---|---|
4-Phenyl-4-(1H-imidazol-2-yl)-piperidine | Similar imidazole-piperidine structure | Selective agonism at opioid receptors | 18 nM |
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride | Methyl substitution on phenyl group | Altered biological activity profiles | Not specified |
2-(1H-benzimidazol-2-yl)piperidine | Benzimidazole instead of imidazole | Different receptor interaction dynamics | Not specified |
This table illustrates how variations in structure can lead to differences in binding affinity and biological activity.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Anxiety Models : In a controlled study using the mouse model, administration of this compound resulted in a significant decrease in anxiety-related behaviors compared to control groups, suggesting its potential use as an anxiolytic agent .
- Antidepressant Activity : Another study evaluated the antidepressant-like effects through behavioral tests, confirming that this compound could effectively reduce depressive symptoms in treated subjects, further supporting its therapeutic potential .
- Opioid Receptor Binding Studies : Binding affinity studies demonstrated that the compound selectively binds to delta-opioid receptors with minimal interaction at mu and kappa receptors, indicating a favorable profile for reducing side effects typically associated with opioid therapies .
Properties
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12;;/h1-3,6-7,10,12,15H,4-5,8-9H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCFKXOPUJUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.